molecular formula C13H10F2 B1598357 Difluorodiphenylmethane CAS No. 360-11-2

Difluorodiphenylmethane

Cat. No. B1598357
CAS RN: 360-11-2
M. Wt: 204.21 g/mol
InChI Key: LVTDRHCAWKTYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluorodiphenylmethane, also known as Bis (4-fluorophenyl)methane, is a chemical compound with the molecular formula C₁₃H₁₀F₂ and a molar mass of 204.22 g/mol . It is used for synthesis in various applications .


Molecular Structure Analysis

The molecular structure of Difluorodiphenylmethane consists of two phenyl groups (C6H5) attached to a methane molecule (CH2) where two hydrogen atoms are replaced by fluorine .


Physical And Chemical Properties Analysis

Difluorodiphenylmethane is a liquid at room temperature. It has a boiling point of 258 - 260 °C and a density of 1.160 g/cm3 at 20 °C . The compound is highly hazardous to water .

Scientific Research Applications

Nucleophilic Difluoromethylation Reagents

Difluorodiphenylmethane derivatives, such as α,α-Difluorodiaroylmethane, serve as nucleophilic difluoromethylation reagents. They are used for generating α-thioaryl-α,α-difluoroacetophenones and difluoromethylthiolated arenes under transition-metal-free conditions. This process is temperature-dependent and extends to the synthesis of α-thioaryl-α-monofluoroacetophenones using α-monofluorodibenzoylmethane, demonstrating the compound's utility in organic synthesis (Lin et al., 2016).

Difluoromethylation of Aromatics

Difluorodiphenylmethane derivatives have been pivotal in the development of methods for difluoromethylation of aromatics, facilitating the introduction of difluoromethyl groups into aromatic compounds. This advancement is crucial for the synthesis of compounds of importance in pharmaceuticals, agrochemicals, and material science. For instance, a palladium-catalysed method for coupling chlorodifluoromethane with arylboronic acids and esters has been developed to generate difluoromethylated arenes efficiently, highlighting the compound's role in creating functionalized molecules (Feng et al., 2017).

Enhancing Polymer Properties

Difluorodiphenylmethane derivatives have been integrated into polymer chemistry to enhance material properties. For example, a difluoride monomer containing an electron-rich tetraphenylmethane backbone was synthesized and used to prepare tetra-sulfonated poly(aryl ether ketone)s. These polymers exhibit excellent mechanical properties, dimensional stability, and proton conductivity, making them promising candidates for proton exchange membrane applications (Pang et al., 2014).

Optical and Sensory Applications

The difluoroboron dibenzoylmethane complex, a derivative of difluorodiphenylmethane, demonstrates significant potential in optical and sensory applications due to its unique luminescent properties. For instance, by introducing an sp3 oxygen-bridged methoxylphenyl group as a pendant to BF2dbm, the triplet quantum yield was significantly enhanced, indicating its utility in imaging, sensing, and illumination (Huang et al., 2018).

Safety And Hazards

Difluorodiphenylmethane is classified as highly hazardous to water . It should be stored below +30°C . For disposal, relatively unreactive organic reagents should be collected in a specific container .

properties

IUPAC Name

[difluoro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTDRHCAWKTYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189557
Record name Benzene, 1,1'-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluorodiphenylmethane

CAS RN

360-11-2
Record name 1,1′-(Difluoromethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(difluoromethylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluorodiphenylmethane
Reactant of Route 2
Difluorodiphenylmethane
Reactant of Route 3
Difluorodiphenylmethane
Reactant of Route 4
Difluorodiphenylmethane
Reactant of Route 5
Difluorodiphenylmethane
Reactant of Route 6
Difluorodiphenylmethane

Citations

For This Compound
92
Citations
T Schaefer, W Niemczura, W Danchura… - Canadian Journal of …, 1979 - cdnsciencepub.com
The long-range spin–spin coupling constants over six bonds, 6 J p H,CH , in 3,5-dibromodiphenylmethane and 4,4′-difluorodiphenylmethane, respectively, imply that the ground state …
Number of citations: 16 cdnsciencepub.com
LV Johnson, F Smith, M Stacey… - Journal of the Chemical …, 1952 - pubs.rsc.org
Aromatic compounds having-CCI, or> CCl, side chains react, in pyridine, with copper powder, with removal of chlorine and consequent dimerisation of the organic residues. In this way 1…
Number of citations: 17 pubs.rsc.org
J Wang, S Fan, Y Luan, J Tang, Z Jin, M Yang, Y Lu - RSC Advances, 2015 - pubs.rsc.org
… of 4,4′-difluorodiphenylmethane, indicating the NiCo 2 O 4 … of 4,4′-difluorodiphenylmethane. The selectivity of benzylic … The conversion of 4,4′-difluorodiphenylmethane increases …
Number of citations: 16 pubs.rsc.org
CR Hauser, SW Kantor - Journal of the American Chemical …, 1950 - ACS Publications
… recrystallization from ethanol, the difluorodiphenylmethane occurred as 4.88 g. (75% of the theoretical… Oxidation of 4,4' -Difluorodiphenylmethane.—One gram of the above methane was …
Number of citations: 32 pubs.acs.org
FS Fawcett, CW Tullock… - Journal of the American …, 1962 - ACS Publications
… conversion of benzophenone to difluorodiphenylmethane. In contrast, benzoyl fluoride gave … peak in the CF region like that for an authentic specimen of difluorodiphenylmethane.7·18 …
Number of citations: 194 pubs.acs.org
T Schaefer, J Peeling, GH Penner… - Canadian journal of …, 1985 - cdnsciencepub.com
… were naively treated as twofold, then the internal barrier would be deduced as about 0.6 kcal/mol ((sin2 0); = 0.801/1.29), about 1 kcal/mol lower than in the difluorodiphenylmethane …
Number of citations: 18 cdnsciencepub.com
T Watanabe, K Terao, T Nokami, S Suga… - … Meeting Abstracts 215, 2009 - researchgate.net
… When we used p-difluorodiphenylmethane 1a as a precursor of the diarylcarbenium ion, the allylated product 3a was obtained in reasonable yield (76%). On the other hand, …
Number of citations: 2 www.researchgate.net
S Fan, Y Luan, J Wang, H Gao, X Zhang… - Journal of Molecular …, 2015 - Elsevier
… The oxidation of 4,4′-difluorodiphenylmethane 1a for the generation of 4,4′-… for the conversion of 4,4′-difluorodiphenylmethane 1a. Pyridine was also employed as an additive in the …
Number of citations: 21 www.sciencedirect.com
BD Key, RD Howell, CS Criddle - Environmental science & …, 1997 - ACS Publications
… Dichloro(trifluoromethyl)difluorodiphenylmethane was present in fish at concentrations as high as 0.85 mg/g and in sediments from a creek near the dump site at concentrations as high …
Number of citations: 938 pubs.acs.org
D Park, H Lim, N Yeo, J Han, K Choi, S Ahn - 한국분석과학회학술대회, 2023 - dbpia.co.kr
Purity analysis of high-purity organic compounds is essential in various research fields such as chemistry, agriculture, pharmaceutical industries. Quantitative NMR (qNMR) directly …
Number of citations: 0 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.